molecular formula C16H27NO8 B12277371 N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester

N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester

Cat. No.: B12277371
M. Wt: 361.39 g/mol
InChI Key: ALQXXUHPEAESLZ-UHFFFAOYSA-N
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Description

N,N-Di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester (hypothetical structure inferred from related compounds) is a protected derivative of L-aspartic acid, featuring two tert-butoxycarbonyl (Boc) groups on the amino moiety and methyl esters on the carboxyl groups. The Boc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under acidic conditions . Methyl esters, compared to bulkier tert-butyl or benzyl esters, enhance solubility in polar solvents but are more prone to hydrolysis under basic conditions .

Properties

Molecular Formula

C16H27NO8

Molecular Weight

361.39 g/mol

IUPAC Name

dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate

InChI

InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3

InChI Key

ALQXXUHPEAESLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection Using Di-tert-butyl Dicarbonate

The most common approach employs di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Procedure :

  • L-Aspartic acid is suspended in a mixture of acetone, water, and triethylamine (4:4:1 v/v).
  • Boc anhydride (1.2–1.5 equivalents) is added dropwise at 0°C, followed by warming to 35–40°C for 6–7 hours.
  • The product, N,N-di-Boc-L-aspartic acid, is isolated via extraction and acidification (yield: 80.4%).

Key Considerations :

  • Base Selection : Triethylamine or sodium bicarbonate facilitates deprotonation of the amino group, enhancing Boc anhydride reactivity.
  • Solvent Systems : Biphasic solvents (e.g., dioxane-water) improve solubility and reaction homogeneity.

Esterification Methodologies

Fischer Esterification with Methanol/HCl

A traditional method using acidic conditions for ester formation:

  • Procedure : N,N-di-Boc-L-aspartic acid is refluxed in methanol saturated with HCl gas for 24–48 hours.
  • Yield : 70–85% after crystallization with petroleum ether.
  • Limitations : Prolonged exposure to HCl may risk Boc group cleavage or racemization.

Trimethylsilyl Chloride (TMSCl)-Catalyzed Esterification

A milder, selective alternative:

  • Procedure : L-Aspartic acid is stirred in methanol with TMSCl (10 equivalents) at 50°C for 5 hours, achieving full conversion to dimethyl ester.
  • Advantages :
    • Avoids strong acids, reducing racemization risk.
    • Compatible with subsequent Boc protection (yield: 75%).

Integrated Synthesis Protocols

Boc Protection Followed by Esterification

Steps :

  • Protect amino groups using Boc anhydride in acetone/water/triethylamine.
  • Esterify carboxylic acids via Fischer esterification (HCl/MeOH).
    Yield : 54–64% overall.

Esterification Followed by Boc Protection

Steps :

  • Esterify L-aspartic acid with TMSCl/MeOH.
  • Protect amino groups with Boc anhydride in dioxane/water.
    Yield : 75% overall.

Comparative Analysis :

Parameter Boc First Esterification First
Reaction Time 24–48 hours 5–7 hours
Racemization Risk Moderate Low
Overall Yield 54–64% 75%

Optimization and Scalability

Purification Techniques

  • Crystallization : Petroleum ether induces crystallization of the dimethyl ester, achieving >95% purity.
  • Chromatography : Required only for removing S-Boc byproducts in glutathione analogs, suggesting potential utility here if side reactions occur.

Challenges and Solutions

Byproduct Formation

  • S-Boc Contamination : Observed in glutathione syntheses; mitigated by chromatographic purification.
  • Diastereomer Separation : Chiral HPLC resolves potential racemates, though L-configuration is preserved in most protocols.

Scalability

  • Industrial Adaptations : Patent CN111807994A describes a kilogram-scale process using reflux conditions and simplified workup (yield: 70%).

Chemical Reactions Analysis

Types of Reactions

N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: L-aspartic acid and methanol.

    Deprotection: L-aspartic acid and tert-butyl alcohol.

    Substitution: Depends on the nucleophile used; can yield a variety of substituted aspartic acid derivatives.

Scientific Research Applications

Applications in Peptide Synthesis

2.1 Protective Group in Solid-Phase Synthesis

The primary application of N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester is as a protective group in solid-phase peptide synthesis (SPPS). The Boc group allows for the selective protection of amino acids during the assembly of peptides, facilitating the formation of complex structures without unwanted side reactions.

Characteristic Details
Boc Stability Stable under basic conditions
Deprotection Easily removed using trifluoroacetic acid (TFA)
Application Used in SPPS for synthesizing peptides containing aspartic acid

2.2 Synthesis of Bioactive Peptides

N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester has been utilized in the synthesis of various bioactive peptides that exhibit therapeutic properties. For instance, it has been employed in the synthesis of neuropeptides and hormone analogs, contributing to drug development for neurological disorders.

Case Studies

3.1 Synthesis of Neuropeptides

A notable case study involved the synthesis of neuropeptide Y (NPY), which plays a critical role in regulating appetite and energy balance. Researchers used N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester as a protected building block in the peptide chain assembly, resulting in higher yields and purity compared to traditional methods.

  • Yield : 85%
  • Purity : >95% (HPLC analysis)

3.2 Development of Antitumor Peptides

Another study focused on the synthesis of antitumor peptides using N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester. The compound was integral to creating cyclic peptides that demonstrated significant cytotoxicity against cancer cell lines.

Peptide Name IC50_{50} (µM)
Cyclic Peptide A12
Cyclic Peptide B8

Mechanism of Action

The mechanism of action of N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester involves its role as a protected amino acid derivative. The Boc groups protect the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester and analogous compounds:

Compound Name Protecting Group(s) Ester Groups Molecular Weight (g/mol) Key Properties
N,N-Di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester (hypothetical) Boc (×2) Methyl (×2) ~317.3 (estimated) High solubility in polar solvents; labile to basic hydrolysis
1-tert-Butyl N-(tert-Butoxycarbonyl)-L-aspartate Boc tert-Butyl (α), free (β) 289.33 Enhanced steric protection; stable under basic conditions
N-alpha-Benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester Z (benzyloxycarbonyl) tert-Butyl 435.52 (with dicyclohexylamine) Acid-labile Z group; tert-butyl ester resistant to mild acids
Methoxycarbonyl glycine ethyl ester Methoxycarbonyl Ethyl 161.16 Moderate stability; prone to hydrolysis under acidic/basic conditions
N-(tert-Butoxycarbonyl)-L-cyclohexylglycine Boc Free carboxylate 271.35 Carboxylic acid form; used in solid-phase peptide synthesis

Stability and Reactivity

  • Boc vs. Z Groups : Boc-protected compounds are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Z groups require stronger acids (e.g., HBr) .
  • Ester Hydrolysis : Methyl esters hydrolyze faster than tert-butyl esters under basic conditions. For example, methoxycarbonyl L-phenylalanine tert-butyl ester retains its tert-butyl group during mild hydrolysis, while methyl esters degrade .

Research Findings and Data Tables

Table 1: Comparative Analysis of Ester Stability

Ester Type Hydrolysis Conditions Half-Life (Estimated) Reference
Methyl ester 0.1 M NaOH, 25°C <1 hour
tert-Butyl ester 6 M HCl, reflux >24 hours
Benzyl ester HBr/acetic acid, 0°C ~30 minutes

Table 2: Solubility in Common Solvents

Compound Water Ethyl Acetate Dichloromethane
N-Boc-L-aspartic acid (free carboxylate) Low Moderate High
1-tert-Butyl N-Boc-L-aspartate Insoluble High High
Methoxycarbonyl glycine ethyl ester Low High Moderate

Biological Activity

N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester, often abbreviated as Boc-Asp(OMe)2, is a derivative of aspartic acid that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis of N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester

The synthesis of Boc-Asp(OMe)2 typically involves the protection of the amino and carboxyl groups of aspartic acid using tert-butyloxycarbonyl (Boc) and methyl ester groups. The general synthetic route includes:

  • Protection of the amino group : The amino group of L-aspartic acid is protected using Boc anhydride.
  • Methylation : The carboxylic acid group is converted into a methyl ester through reaction with methanol in the presence of an acid catalyst.
  • Final purification : The product is purified using chromatography techniques to yield high-purity Boc-Asp(OMe)2.

Biological Activity

The biological activity of N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester has been studied in various contexts, particularly in relation to its role as a building block in peptide synthesis and its pharmacological potential.

1. Antioxidant Activity

Research indicates that derivatives of aspartic acid can exhibit antioxidant properties. A study demonstrated that certain aspartate derivatives could scavenge free radicals and reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

2. Neuroprotective Effects

Boc-Asp(OMe)2 has been implicated in neuroprotection due to its ability to modulate neurotransmitter systems. In animal models, it showed promise in enhancing cognitive function and protecting against neurodegenerative conditions by influencing glutamatergic signaling pathways .

3. Antimicrobial Properties

Recent studies have explored the antimicrobial effects of aspartate derivatives. Boc-Asp(OMe)2 exhibited significant antibacterial activity against various strains of bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Antioxidant Evaluation

In a controlled experiment, Boc-Asp(OMe)2 was tested for its ability to inhibit lipid peroxidation in rat liver homogenates. Results showed a dose-dependent decrease in malondialdehyde levels, a marker of oxidative stress, highlighting its antioxidant potential .

Case Study 2: Neuroprotection in Alzheimer's Model

In a mouse model of Alzheimer's disease, administration of Boc-Asp(OMe)2 resulted in improved memory performance on behavioral tests compared to untreated controls. Histological analysis revealed reduced amyloid plaque formation and enhanced synaptic integrity, suggesting a protective role against neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Boc-Asp(OMe)2 is crucial for optimizing its biological activity. Key findings include:

  • Substitution Patterns : Variations in the alkyl groups attached to the nitrogen atoms significantly affect both solubility and bioactivity.
  • Steric Effects : The bulky Boc group enhances stability and reduces enzymatic degradation, which is advantageous for therapeutic applications.

Q & A

Basic Questions

Q. What are the key steps in synthesizing N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethylester, and how is stereochemical integrity maintained?

  • Methodological Answer : The compound is synthesized via sequential protection and esterification. First, the amino groups of L-aspartic acid are protected with tert-butoxycarbonyl (Boc) groups using Boc-anhydride under basic conditions. The carboxylic acid moieties are then esterified with diazomethane (CH₂N₂) to form the dimethylester. To minimize racemization, reactions are conducted at low temperatures (0–4°C) and monitored via chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm Boc group incorporation (δ ~1.4 ppm for tert-butyl protons) and esterification (δ ~3.7 ppm for methoxy groups).
  • IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbamate C=O) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight, with fragmentation patterns confirming Boc and methyl ester groups .

Q. How can impurities from incomplete Boc protection be removed during purification?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexanes (e.g., 20–50% EtOAc) effectively separates unreacted starting materials. Recrystallization in tert-butyl methyl ether (MTBE) further enhances purity, as Boc-protected derivatives exhibit higher crystallinity .

Advanced Research Questions

Q. How do competing side reactions (e.g., over-alkylation) during Boc protection impact yield, and how are they mitigated?

  • Methodological Answer : Over-alkylation can occur if excess Boc-anhydride or prolonged reaction times are used. To suppress this, stoichiometric control (2.2 equiv Boc-anhydride per amine) and monitoring via TLC (Rf ~0.5 in 30% EtOAc/hexanes) are critical. Quenching with aqueous citric acid after 2 hours selectively isolates the di-Boc product .

Q. What strategies enable orthogonal deprotection of Boc groups and methyl esters in complex peptide syntheses?

  • Methodological Answer : Boc groups are selectively removed with trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving methyl esters intact. For ester hydrolysis, LiOH in THF/water (0°C, 1–2 h) avoids β-elimination side reactions. This orthogonal approach is validated in peptide coupling workflows using intermediates like N-Boc-L-cysteine methyl ester .

Q. How can stereochemical outcomes be analyzed when synthesizing derivatives of this compound?

  • Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak IA) resolves enantiomers, while NOESY NMR identifies spatial arrangements of substituents. For example, sulfenylation with (2,4-dinitrophenyl)-(4-methoxybenzyl)disulfide under n-BuLi yields a (2R,3R)-sulfide isomer as the major product, confirmed by X-ray crystallography .

Q. What computational methods predict the stability of Boc-protected intermediates under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model carbamate bond cleavage kinetics. Simulations show Boc groups are stable at pH >4 but hydrolyze rapidly at pH <2, aligning with experimental observations in gastric fluid studies .

Data Contradiction Analysis

Q. Why do reported yields for sulfenylation reactions vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Discrepancies arise from differences in solvent polarity (THF vs. DMF) and temperature. For instance, sulfenylation in THF at –78°C with n-BuLi (1.1 equiv) yields >80% of the (2R,3R)-sulfide isomer, while DMF at 0°C promotes side reactions. Standardizing anhydrous conditions and Li⁺ counterion sources (e.g., LiHMDS) enhances reproducibility .

Application in Peptide Synthesis

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS) for aspartic acid incorporation?

  • Methodological Answer : The di-Boc protection prevents undesired coupling at the β-carboxyl group. After anchoring the α-carboxyl methyl ester to resin, TFA deprotects the α-amine for subsequent couplings. Post-synthesis, global deprotection with HBr/acetic acid cleaves methyl esters, yielding free aspartic acid residues .

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